molecular formula C14H9N3O2 B1273877 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile CAS No. 845266-25-3

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile

Cat. No.: B1273877
CAS No.: 845266-25-3
M. Wt: 251.24 g/mol
InChI Key: JKBOZGOAPGJOBS-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile is an organic compound with the molecular formula C14H9N3O2. It is characterized by the presence of a benzoxadiazole ring attached to a benzonitrile moiety through a methoxy linker.

Preparation Methods

The synthesis of 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile include:

    4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzaldehyde: This compound has an aldehyde group instead of a nitrile group, which can lead to different reactivity and applications.

    4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzoic acid: The presence of a carboxylic acid group can influence the compound’s solubility and reactivity.

    4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzylamine: The amine group can provide different biological activities and synthetic utility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c15-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)17-19-16-13/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBOZGOAPGJOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=CC3=NON=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384895
Record name 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845266-25-3
Record name 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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